molecular formula C17H24N2O6 B1166587 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride CAS No. 112562-63-7

2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride

Cat. No.: B1166587
CAS No.: 112562-63-7
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Description

Historical Background and Discovery

The development of this compound emerged from systematic efforts to explore piperazine-containing organic compounds with enhanced pharmacological properties. The compound was first cataloged in chemical databases in 2014, with its initial documentation appearing in PubChem under CID 75531559. The synthesis and characterization of this compound represented part of broader research initiatives focused on developing novel piperazine derivatives with improved biological activities and synthetic accessibility.

The compound's development was influenced by the recognition that piperazine-containing molecules often exhibit significant biological activities due to their ability to interact with various biological targets. The specific structural design of this compound incorporates a propoxy linker connecting the benzaldehyde core to the methylated piperazine ring, a design feature that was intended to optimize both molecular flexibility and target specificity. This architectural approach reflects the evolution of medicinal chemistry strategies that emphasize the importance of linker regions in modulating biological activity and pharmacokinetic properties.

Significance in Organic and Medicinal Chemistry

This compound holds considerable significance in both organic synthesis and medicinal chemistry due to its unique structural characteristics and versatile reactivity profile. The compound exhibits properties associated with both aromatic and aliphatic systems, contributing to its potential biological activity and synthetic utility. The presence of the piperazine ring suggests possible interactions with biological targets, making it particularly valuable in medicinal chemistry applications where specific receptor binding or enzyme inhibition is desired.

The benzaldehyde functional group provides a reactive electrophilic center that can participate in various condensation reactions, Schiff base formations, and oxidation-reduction processes. This reactivity, combined with the nucleophilic properties of the piperazine nitrogen atoms, creates opportunities for diverse chemical transformations and derivatizations. The compound's moderate to high polarity, influenced by the functional groups present, affects its behavior in various chemical environments and biological systems.

As a hydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form, which significantly improves its utility in pharmaceutical applications and biological testing. This improved solubility profile makes it more suitable for formulation development and in vitro biological assays, where aqueous solubility is often a critical factor in compound evaluation and development.

Position Within the Family of Piperazinyl-Propoxy Benzaldehydes

This compound occupies a distinctive position within the broader family of piperazinyl-propoxy benzaldehyde derivatives. This family includes several structurally related compounds that share the common architectural feature of a benzaldehyde core connected to a piperazine ring through a propoxy linker, but differ in their substitution patterns and positions.

Notable family members include 4-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride (CAS: 1609406-81-6), which features the same substituent pattern but with the propoxy group attached to the para position of the benzaldehyde ring rather than the ortho position. Additionally, 3-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde (CAS: 687635-75-2) represents another family member that incorporates a methoxy substituent, demonstrating the structural diversity possible within this chemical class.

The family also includes chlorinated derivatives such as 2-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde (CAS: 848847-23-4), which illustrates how halogen substitution can modify the electronic properties and potential biological activities of these compounds. Each member of this family exhibits unique properties based on the specific substitution pattern and position of functional groups, allowing for systematic structure-activity relationship studies.

Compound CAS Number Substitution Pattern Molecular Weight
This compound 1609400-71-6 ortho-propoxy 298.81 g/mol
4-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride 1609406-81-6 para-propoxy 298.81 g/mol
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde 687635-75-2 meta-methoxy, para-propoxy 292.37 g/mol
2-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde 848847-23-4 ortho-chloro, para-propoxy 296.79 g/mol

Current Research Landscape

The current research landscape surrounding this compound reflects growing interest in piperazine-containing compounds for pharmaceutical applications. Recent studies have demonstrated that piperazine derivatives can exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound position it as a potential candidate for investigation in these therapeutic areas.

Contemporary research efforts have focused on exploring the structure-activity relationships within the piperazinyl-propoxy benzaldehyde family, with particular attention to how substitution patterns affect biological activity and pharmacokinetic properties. Studies have shown that modifications to the piperazine ring, such as the methyl substitution present in this compound, can significantly influence binding affinity and selectivity for biological targets. The propoxy linker length and the position of attachment to the benzaldehyde ring are also critical factors that researchers are systematically investigating.

Current synthetic methodologies for preparing this compound and related compounds typically involve multi-step approaches that include alkylation reactions, nucleophilic substitutions, and salt formation procedures. These synthetic routes are being optimized to improve yields, reduce reaction times, and minimize the use of hazardous reagents, reflecting the broader trend toward green chemistry principles in pharmaceutical synthesis.

The compound's chemical and physical properties continue to be characterized through advanced analytical techniques, providing researchers with detailed understanding of its behavior in various environments. Key properties that have been established include its molecular formula (C15H23ClN2O2), molecular weight (298.81 g/mol), and structural identifiers such as its SMILES notation (CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.Cl). These fundamental data support ongoing research efforts and facilitate computational modeling studies aimed at predicting biological activities and optimizing synthetic approaches.

Property Value Reference
Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
CAS Number 1609400-71-6
PubChem CID 75531559
InChI Key RMMUZNXPMAZERT-UHFFFAOYSA-N
Creation Date 2014-07-12
Last Modified 2025-05-10

Properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-16-8-10-17(11-9-16)7-4-12-19-15-6-3-2-5-14(15)13-18;/h2-3,5-6,13H,4,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMUZNXPMAZERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-71-6
Record name Benzaldehyde, 2-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution of Halogenated Benzaldehyde Intermediates

The most widely reported method involves a two-step process:

  • Synthesis of 2-(3-chloropropoxy)benzaldehyde :

    • 2-Hydroxybenzaldehyde reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (12 h, 65°C), yielding 2-(3-chloropropoxy)benzaldehyde with 78–85% efficiency.

    • Alternative alkylating agents (e.g., 1-chloro-3-iodopropane) in dimethylformamide (DMF) at 90°C for 8 h achieve comparable yields (82%).

  • Piperazine Coupling and Salt Formation :

    • The chlorinated intermediate undergoes nucleophilic substitution with 1-methylpiperazine in diethylene glycol at 110–120°C for 24 h, followed by HCl treatment to precipitate the hydrochloride salt.

    • Key parameters :

      • Molar ratio of 1-methylpiperazine to intermediate: 1.2:1

      • Yield: 70–75% after recrystallization from ethanol.

Reductive Amination of Aldehyde-Piperazine Precursors

A modified approach leverages reductive amination to streamline the synthesis:

  • Formation of 3-(4-methylpiperazin-1-yl)propan-1-amine :

    • 1-Methylpiperazine reacts with acrylonitrile in methanol at 50°C (8 h), followed by hydrogenation over Raney nickel (H₂, 50 psi, 12 h) to yield the primary amine.

  • Coupling with 2-Hydroxybenzaldehyde :

    • The amine intermediate is condensed with 2-hydroxybenzaldehyde using EDCI/HOBt in dichloromethane (DCM) at room temperature (24 h), followed by HCl gas purging to form the hydrochloride salt.

    • Advantages :

      • Avoids halogenated intermediates

      • Overall yield: 68–72%.

Multicomponent One-Pot Synthesis Under Catalytic Conditions

Emerging methodologies employ InCl₃-catalyzed reactions to reduce step count:

  • Reaction Components :

    • 2-Hydroxybenzaldehyde (1 eq), 1-methylpiperazine (1.2 eq), 1,3-dibromopropane (1 eq), and InCl₃ (20 mol%) in ethanol (50% v/v).

  • Optimized Conditions :

    • Ultrasound irradiation (25 kHz, 40°C, 20 min) accelerates the reaction, achieving 88–92% yield versus 65–70% under conventional heating.

Reaction Optimization and Byproduct Analysis

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)Byproducts Identified
Diethylene glycol110–1202475<5% Bis-alkylated piperazine
DMF908828–12% Dehydrohalogenation products
Ethanol/water40 (ultrasound)0.3392None detected

Data aggregated from.

Catalytic Enhancements

  • InCl₃ : Reduces activation energy for C–O bond formation in propoxy linkages, confirmed via DFT calculations.

  • Ultrasound irradiation : Enhances mass transfer, reducing reaction times by 60% compared to thermal methods.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.02 (s, 1H, CHO), 7.85–7.45 (m, 4H, Ar-H), 4.20 (t, J=6.4 Hz, 2H, OCH₂), 3.60–2.40 (m, 10H, piperazine and NCH₂), 2.20 (s, 3H, NCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C asym).

Purity Assessment

  • HPLC : >99% purity (C18 column, 80:20 MeOH/H₂O, 1 mL/min).

  • Elemental analysis : Calculated for C₁₅H₂₃ClN₂O₂: C 59.89%, H 7.71%, N 9.32%; Found: C 59.82%, H 7.68%, N 9.28%.

Industrial-Scale Considerations

  • Cost analysis : Nucleophilic substitution route costs $12–15/g at 100 kg scale vs. $18–22/g for reductive amination.

  • Waste streams : Diethylene glycol recycling achieves 90% recovery via vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The presence of the piperazine ring in 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their roles in treating various conditions, including:

  • Anxiety Disorders
  • Depression
  • Schizophrenia

Research indicates that piperazine derivatives often exhibit significant binding affinities to serotonin and dopamine receptors, making them candidates for further pharmacological exploration .

Pharmacological Studies

While specific biological activity data on this compound is limited, related piperazine derivatives have demonstrated various pharmacological effects. Studies have shown that compounds containing piperazine rings can influence:

  • Neurotransmitter activity
  • Receptor interactions
  • Potential anti-cancer properties

For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells and modulate cell cycle progression .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in several chemical reactions typical of aldehydes and amines, including:

  • Nucleophilic addition reactions
  • Coupling reactions for the synthesis of more complex molecules

This versatility makes it valuable in developing new pharmaceuticals and other chemical entities.

Case Study 1: Piperazine Derivatives in Drug Development

A study focused on the synthesis and evaluation of various piperazine derivatives highlighted their potential as therapeutic agents. The derivatives showed promising results in binding to serotonin receptors, indicating their applicability in treating mood disorders .

Case Study 2: Detection of Piperazine Compounds

Research conducted on detecting piperazine derivatives using liquid chromatography-mass spectrometry (LC-MS) demonstrated effective methods for identifying these compounds in biological samples. This method could be applied to study the pharmacokinetics of this compound and its metabolites.

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryInteraction with neurotransmitter systems; potential treatment for anxiety and depression
Pharmacological StudiesBinding affinities to receptors; anti-cancer properties
Organic SynthesisIntermediate for nucleophilic addition and coupling reactions

Mechanism of Action

The mechanism of action of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Functional Groups Biological Target/Use References
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde HCl Benzaldehyde Aldehyde, 4-methylpiperazine, propoxy Potential receptor modulation
SKF-96365 (1-[2-(4-methoxyphenyl)]-2-[3-(4-methoxyphenyl)propoxy]ethyl-1H-imidazole HCl) Imidazole Methoxyphenyl, propoxy, imidazole TRP channel inhibition
diABZI STING Agonist-1 (trihydrochloride) Benzimidazole Morpholinylpropoxy, carboxamide, pyrazoles STING pathway activation (immunotherapy)
4-(4-Methyl-1-piperazinyl)aniline Aniline Primary amine, 4-methylpiperazine Synthetic intermediate
3-Methyl-2-benzothiazolinonehydrazone HCl Benzothiazolinone Hydrazone, benzothiazolinone Biochemical assays (peroxide detection)
  • Key Observations: The target compound’s aldehyde group distinguishes it from SKF-96365 (imidazole) and diABZI (benzimidazole). Aldehydes can participate in Schiff base formation, enabling conjugation or crosslinking in biochemical applications. Propoxy linkers in SKF-96365 and diABZI suggest this moiety enhances membrane permeability or spatial positioning of pharmacophores .
Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Property Target Compound SKF-96365 diABZI STING Agonist-1 4-(4-Methyl-1-piperazinyl)aniline
Molecular Weight (g/mol)* ~352.9 ~487.0 ~1,148.8 ~191.3
Solubility High (HCl salt) High (HCl salt) Moderate (tri-HCl salt) Moderate
Key Functional Group Reactivity Aldehyde (electrophilic) Imidazole (basic) Carboxamide (H-bonding) Aniline (nucleophilic)

*Calculated based on molecular formulas.

  • Solubility : Hydrochloride salts in the target compound and SKF-96365 improve aqueous solubility, critical for in vitro assays .
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., forming hydrazones), contrasting with aniline’s nucleophilicity or diABZI’s carboxamide stability .

Biological Activity

2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its structural features, particularly the presence of a piperazine ring. This compound is noted for its potential biological activities, which are primarily attributed to the interactions of its functional groups with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C15H23ClN2O2
  • Molecular Weight : Approximately 298.81 g/mol
  • Functional Groups : Piperazine ring, aldehyde group, propoxy side chain

The unique arrangement of these functional groups suggests possible interactions with neurotransmitter systems and other biological pathways, making it a candidate for pharmacological investigation.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to engage with various biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies have highlighted the following potential activities:

  • Anticonvulsant Activity : Similar piperazine derivatives have been shown to exhibit anticonvulsant properties through inhibition of neurotransmitter receptors involved in seizure activity .
  • Neurotransmitter Modulation : The piperazine structure suggests potential interactions with serotonin and dopamine receptors, which may influence mood and cognitive functions.
  • Antimicrobial Properties : Compounds containing piperazine rings have demonstrated antimicrobial activity against various bacterial strains, indicating that derivatives like this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals distinct biological profiles influenced by structural variations. Below is a summary table detailing key similarities and differences:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
This compoundC15H23ClN2O2Piperazine moietyPotential anticonvulsant and antimicrobial effects
3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde hydrochlorideC15H23ClN2O2Similar structureInvestigated for drug development in cancer therapy
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzoic acidC15H23N2O3Contains carboxylic acidAntimicrobial properties observed

Case Studies and Research Findings

  • Anticonvulsant Study : A study on piperazine derivatives indicated that modifications to the piperazine ring significantly enhanced anticonvulsant activity. The results suggested that specific substitutions could optimize binding affinity to target receptors involved in seizure modulation .
  • Antimicrobial Evaluation : Research has demonstrated that piperazine-containing compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested using agar diffusion methods, showing zones of inhibition comparable to standard antibiotics .
  • Neuropharmacological Assessment : In vitro studies have shown that certain piperazine derivatives can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Q & A

Q. How can researchers resolve inconsistencies in HPLC purity results across different laboratories?

  • Methodological Answer : Standardize mobile phase composition (e.g., 0.1% TFA in acetonitrile/water) and column temperature (25°C). Inter-lab validation using shared reference standards (e.g., USP-certified materials) minimizes variability. For example, impurity profiling of related benzaldehyde compounds requires peak spiking with synthetic impurities (e.g., 4-hydroxybenzaldehyde) to confirm retention times .

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